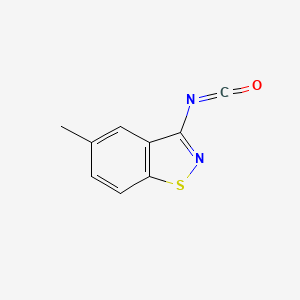![molecular formula C13H18ClN3O B14319059 Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- CAS No. 105533-38-8](/img/no-structure.png)
Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chlorine atom at the para position and a piperazine ring attached via an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- typically involves the reaction of 4-chlorobenzoyl chloride with N-(2-aminoethyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted benzene ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating their activity. The chlorine atom on the benzene ring may enhance the compound’s binding affinity and selectivity for certain receptors, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzamide, 4-chloro-N-ethyl-N-2-ethylhexyl-
- 4-Chloro-N-(2-chloroethyl)benzamide
- Benzamide, p-chloro-
Uniqueness
Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]- is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties. The combination of the benzamide core with the piperazine ring and the chlorine substituent enhances its potential as a versatile compound in medicinal chemistry and other applications.
Propiedades
| 105533-38-8 | |
Fórmula molecular |
C13H18ClN3O |
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
4-chloro-N-(2-piperazin-1-ylethyl)benzamide |
InChI |
InChI=1S/C13H18ClN3O/c14-12-3-1-11(2-4-12)13(18)16-7-10-17-8-5-15-6-9-17/h1-4,15H,5-10H2,(H,16,18) |
Clave InChI |
HKFCNOWIMGYFIH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCNC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)

phosphanium bromide](/img/structure/B14319013.png)




